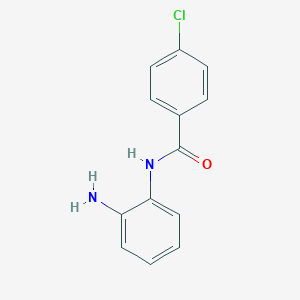

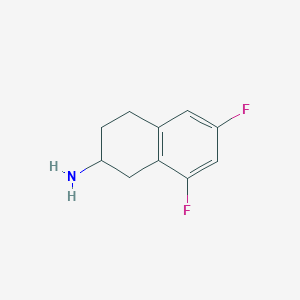

![molecular formula C7H2Cl2F3N3 B172859 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 19918-41-3](/img/structure/B172859.png)

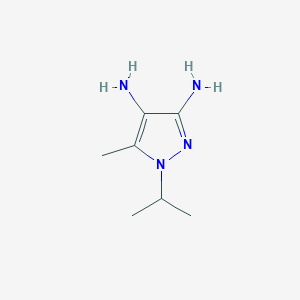

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study explored the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in an acidic environment. The derivatives demonstrated high inhibition efficiency, acting as mixed-type inhibitors. This finding is supported by a combination of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and computational approaches, indicating the potential of these compounds in corrosion prevention technologies (Saady et al., 2021).

Antimicrobial and Anticancer Activity

Novel imidazo[4,5-b]pyridine derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. The synthesis involved several steps, starting from pyridin-2(1H)-one, leading to compounds with significant activity against microbial pathogens and cancer cells. This research highlights the versatility of imidazo[4,5-b]pyridine derivatives in developing new therapeutic agents (Banda et al., 2016).

Solid-Phase Synthesis

An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-b]pyridines has been described, showcasing the adaptability of these compounds in synthetic chemistry. The approach allows for the preparation of diverse derivatives, indicating their broad applicability in chemical research (Lemrová et al., 2014).

Phosphorescence and Hyperluminescence

A study on iridium(III) metal complexes with imidazo[4,5-b]pyridin-2-ylidene-based cyclometalating chelates revealed their use in generating blue phosphorescence and hyperluminescence. These complexes exhibit high photoluminescent quantum yields and reduced radiative lifetimes, suggesting their potential application in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Yang et al., 2022).

Vibrational Spectra and Molecular Structure

Research on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including their methyl derivatives, has been conducted. The study involved density functional theory and experimental methods to investigate the molecular structure and vibrational energy levels, contributing to a better understanding of these compounds' physical properties (Lorenc et al., 2008).

Eigenschaften

IUPAC Name |

6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNBPOHDJQDPPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632265 |

Source

|

| Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |

CAS RN |

19918-41-3 |

Source

|

| Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)